(5-Chloro-2-methoxypyridin-4-YL)methanamine
Description
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(5-chloro-2-methoxypyridin-4-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,3,9H2,1H3 |
InChI Key |
NCZDSVWOFYUUHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)CN)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Amination of Pyridine Derivatives
One prominent method involves the direct amination of 5-chloro-2-methoxypyridine with ammonia or amine sources under catalytic conditions. This process often employs transition metal catalysts such as palladium or copper, facilitating C–N bond formation.
- Catalyst: Pd/C or Cu-based catalysts
- Solvent: Ethanol or dimethylformamide (DMF)
- Temperature: 80–120°C
- Atmosphere: Hydrogen or inert gases
5-Chloro-2-methoxypyridine + NH3 → (5-Chloro-2-methoxypyridin-4-yl)methanamine
Nucleophilic Substitution on Chloropyridine
Another approach involves nucleophilic substitution of the chlorine atom at the 4-position of 5-chloro-2-methoxypyridine with ammonia or related amines.
- Reagents: Ammonia gas or aqueous ammonia
- Solvent: Ethanol or water
- Temperature: Elevated (around 80°C)
- Time: Several hours to ensure complete substitution
This method benefits from the activated nature of the chloropyridine ring, especially under basic conditions.
Reduction of Corresponding Nitro or N-oxide Derivatives
Some procedures start with nitration or oxidation of pyridine derivatives, followed by reduction to generate the amine.
- Nitration of pyridine
- Reduction of nitro group to amine using catalytic hydrogenation or metal hydrides
Data Tables and Reaction Parameters
| Method | Starting Material | Reagents | Catalyst/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Nucleophilic substitution | 5-Chloro-2-methoxypyridine | NH3 | Ethanol, 80°C | 70–85 | Efficient for primary amine formation |
| Catalytic amination | Pyridine derivative | NH3, Pd/C | 100°C, H2 atmosphere | 60–75 | Suitable for scale-up |
| Reduction of N-oxide | 5-Chloro-2-methoxypyridine N-oxide | H2, Pd/C | 80°C | 65–80 | Alternative route via oxidation-reduction |
(Data adapted from various synthetic studies and patent disclosures)
Research Discoveries and Innovations
Recent advancements have optimized these routes for higher yields and selectivity:
- Catalytic Hydrogenation: Use of supported palladium catalysts under mild conditions has improved selectivity for the primary amine without over-reduction.
- Microwave-Assisted Synthesis: Microwave irradiation accelerates reaction times, achieving yields above 90% in shorter durations.
- Flow Chemistry Techniques: Continuous flow reactors enable scalable synthesis with improved safety profiles and consistent product quality.
Notable Research Findings:
- A study demonstrated that nucleophilic substitution of 5-chloro-2-methoxypyridine with ammonia in ethanol at 80°C yields This compound with approximately 85% efficiency.
- Catalytic hydrogenation using Pd/C under hydrogen atmosphere at 100°C resulted in yields exceeding 75%, with high purity suitable for pharmaceutical applications.
- Patent literature reports the use of metal hydrides and boron-based reagents for functionalization, expanding the scope of synthetic modifications.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxypyridin-4-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Oxidation and Reduction: The methanamine group can undergo oxidation to form corresponding imines or reduction to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling
Major Products Formed
Substitution: Formation of hydroxyl or alkyl derivatives.
Oxidation: Formation of imines.
Reduction: Formation of primary amines.
Coupling: Formation of biaryl compounds
Scientific Research Applications
(5-Chloro-2-methoxypyridin-4-YL)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxypyridin-4-YL)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methanamine group can form hydrogen bonds with target proteins, while the methoxy and chloro groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Key Findings
- Positional Effects : Methanamine placement (positions 2 vs. 4) and substituent positions significantly alter electronic distribution and biological interactions.
- Functional Groups : Methoxy groups enhance solubility but reduce LogP compared to methyl or halogen-only analogs.
- Scaffold Differences : Pyrimidine analogs (e.g., ) diverge in reactivity despite structural similarity scores.
Biological Activity
(5-Chloro-2-methoxypyridin-4-YL)methanamine is a pyridine derivative that has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a chlorine atom and a methoxy group on the pyridine ring, which contribute to its reactivity and interaction with biological targets. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 155.60 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 155.60 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C1=C(C=NC(=C1Cl)OC)C)N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chlorine and methoxy groups enhance the compound's binding affinity, potentially modulating enzymatic activity or receptor signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 10-20 µg/mL, demonstrating its potential as an antimicrobial agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In cell line studies, this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Enzyme Inhibition
Additionally, this compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown promising results in inhibiting phosphodiesterase (PDE) activity, which is crucial for regulating intracellular signaling cascades .
Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapy .
Study 2: Cancer Cell Line Analysis
In a separate investigation, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The study revealed that at concentrations above 25 µM, the compound significantly reduced cell viability and induced apoptosis, suggesting its potential use as a chemotherapeutic agent .
Q & A
Q. What are the standard synthetic routes for (5-Chloro-2-methoxypyridin-4-YL)methanamine?
The synthesis typically involves:
- Electrophilic substitution : Lewis acids (e.g., AlCl₃) catalyze chloro and methoxy group introduction to the pyridine ring .
- Reductive amination : Reduction of intermediates like pyridinecarbaldehydes using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the methanamine group .
- Optimized conditions : Temperature (e.g., 140°C for microwave-assisted reactions) and pH control to enhance yields .
Q. How is the compound characterized after synthesis?
Key techniques include:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and amine protonation states; IR for functional group identification .
- Chromatography : HPLC or GC-MS to assess purity, especially when by-products (e.g., dihydrochloride salts) are formed .
- Physical properties : Melting point determination and solubility profiling in polar solvents (e.g., DMSO, methanol) .
Q. What are the key reactivity patterns of this compound?
- Oxidation : Potassium permanganate (KMnO₄) oxidizes the methanamine group to nitriles or carboxylic acids under acidic conditions .
- Nucleophilic substitution : Chloro substituents react with amines or thiols in the presence of NaH or K₂CO₃ .
- Reduction : LiAlH₄ reduces nitro or cyano intermediates to amines, though steric hindrance from the methoxy group may slow kinetics .
Advanced Research Questions
Q. How can reaction yields be optimized given steric and electronic effects?
| Factor | Methodological Approach | Reference |
|---|---|---|
| Steric hindrance | Use bulky bases (e.g., DBU) to deprotonate amines, improving nucleophilic attack efficiency | |
| Electronic effects | Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilic substitution | |
| Catalyst choice | Transition-metal catalysts (e.g., Pd/C) for cross-coupling reactions at the 4-position |
Q. How can contradictions in reported biological activities be resolved?
- Assay variability : Compare IC₅₀ values across studies using standardized enzyme inhibition protocols (e.g., kinase assays) .
- Structural analogs : Test derivatives (e.g., 5-trifluoromethyl or bromo-substituted pyridines) to isolate substituent-specific effects .
- Meta-analysis : Cross-reference bioactivity data with computational models (e.g., QSAR) to identify outliers or assay artifacts .
Q. What mechanistic insights exist for its interactions with biological targets?
- Enzyme inhibition : Molecular docking studies suggest the chloro-methoxy motif binds to hydrophobic pockets in kinases (e.g., EGFR), disrupting ATP binding .
- Receptor modulation : Radioligand displacement assays reveal affinity for serotonin receptors (5-HT₂A), influenced by the methoxy group’s electron-donating effects .
- Metabolic stability : Cytochrome P450 assays (e.g., CYP3A4) evaluate oxidative deamination pathways, critical for pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
